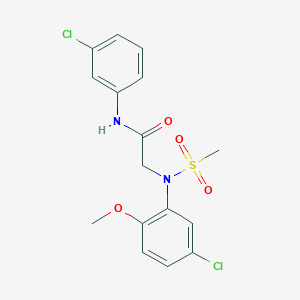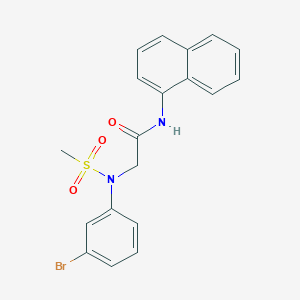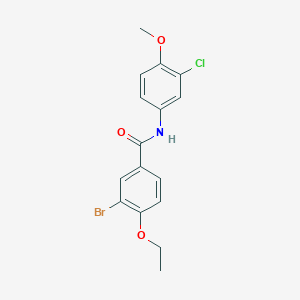![molecular formula C18H14FNO3 B3567009 methyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B3567009.png)
methyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate
Descripción general
Descripción
Methyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate is a chemical compound that belongs to the family of indole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of methyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate is not fully understood. However, it has been found to interact with certain proteins and enzymes in the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate in lab experiments is its potential therapeutic properties, which may lead to the development of new drugs. Another advantage is its unique chemical structure, which may allow for the development of new derivatives with improved properties. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of methyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate. One direction is the further study of its potential anti-cancer properties and its use in cancer treatment. Another direction is the study of its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, the development of new derivatives with improved properties may also be a future direction for research. Finally, the elucidation of its exact mechanism of action may also be an important area for future research.
Conclusion:
This compound is a chemical compound with potential therapeutic properties that has been widely used in scientific research. Its unique chemical structure and potential applications in various fields make it an important area of study. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
Methyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate has been used in various scientific research applications. It has been found to have potential anti-cancer properties and has been used in cancer research. It has also been used in the study of the central nervous system and has been found to have potential neuroprotective effects. Additionally, it has been used in the study of inflammation and has been found to have potential anti-inflammatory properties.
Propiedades
IUPAC Name |
methyl 2-[3-(2-fluorobenzoyl)indol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-23-17(21)11-20-10-14(12-6-3-5-9-16(12)20)18(22)13-7-2-4-8-15(13)19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUHZRRFLRWDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B3566951.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B3566959.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide](/img/structure/B3566961.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B3566964.png)

![3-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3566980.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3567003.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3567018.png)
![5-bromo-2-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B3567026.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3567033.png)
